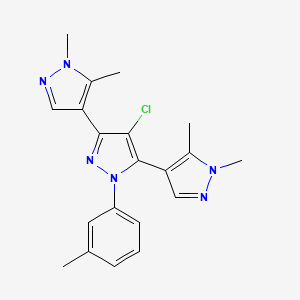![molecular formula C31H29N3O2 B10890619 (2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoquinoline, indole, and phenoxy groups, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the isoquinoline and indole intermediates, followed by their coupling through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and Wittig reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its unique structure allows for the development of novel products with enhanced properties.
Wirkmechanismus
The mechanism of action of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
- **(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE
Uniqueness
The uniqueness of (E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLCARBONYL]-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-ETHENYL CYANIDE lies in its combination of isoquinoline, indole, and phenoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C31H29N3O2 |
|---|---|
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
(E)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C31H29N3O2/c1-22-11-12-23(2)30(17-22)36-16-15-33-21-27(28-9-5-6-10-29(28)33)18-26(19-32)31(35)34-14-13-24-7-3-4-8-25(24)20-34/h3-12,17-18,21H,13-16,20H2,1-2H3/b26-18+ |
InChI-Schlüssel |
UJRJYHZVRAYICR-NLRVBDNBSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)N4CCC5=CC=CC=C5C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N4CCC5=CC=CC=C5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
methanone](/img/structure/B10890549.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![ethyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10890556.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)

![N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
![(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10890582.png)
methanone](/img/structure/B10890583.png)
![1-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10890593.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(E)-(2-phenylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B10890604.png)
![(5E)-2,6-dihydroxy-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B10890606.png)
